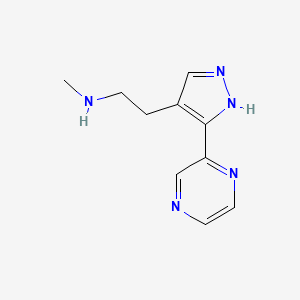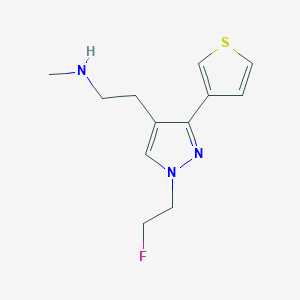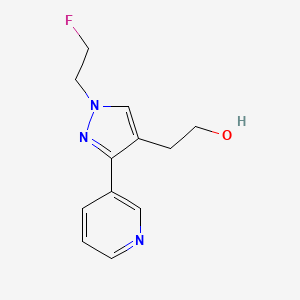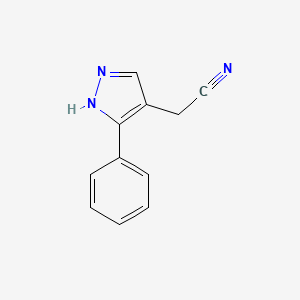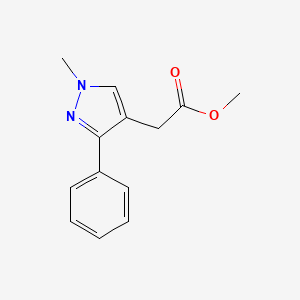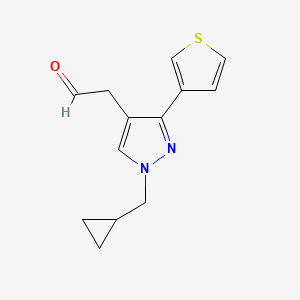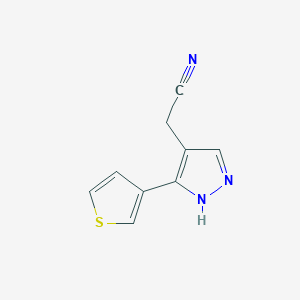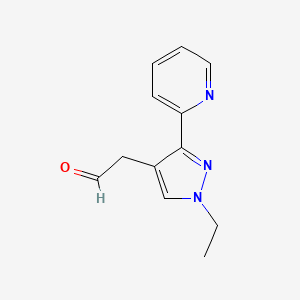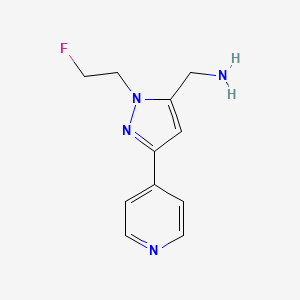
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
Übersicht
Beschreibung
1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine, commonly referred to as FEP, is a chemical compound that is used in a variety of scientific research applications. It is a member of the pyrazol-5-ylmethanamine family and is composed of two nitrogen atoms, two hydrogen atoms, two carbon atoms, one fluorine atom, and one pyridine ring. FEP has a wide range of applications in scientific research due to its unique properties, such as its high solubility, low toxicity, and stability in both acidic and basic environments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : This compound and its derivatives are synthesized and characterized for various applications. For instance, Diana Becerra and colleagues (2021) reported the synthesis of a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting the process and characterization methods used (Becerra, Cobo, & Castillo, 2021).
Antimicrobial Activity : Some derivatives of this compound demonstrate significant antimicrobial activities. For example, Satyender Kumar and colleagues (2012) synthesized compounds with structures similar to (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine, which showed good antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Anticonvulsant Agents : Related compounds have been explored for their anticonvulsant properties. S. Pandey and R. Srivastava (2011) investigated similar compounds for their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Catalytic Applications : Gavin W. Roffe and colleagues (2016) explored the catalytic applications of derivatives of this compound, particularly in reactions where palladium remains in the Pd(II) state (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Complex Chemistry and Sensing Applications : Research by M. Halcrow (2005) highlights the use of similar compounds in complex chemistry, including their use in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Photocytotoxicity in Red Light : Uttara Basu and colleagues (2014) synthesized Iron(III) complexes with derivatives of this compound, investigating their photocytotoxic properties in red light for potential medical applications (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Eigenschaften
IUPAC Name |
[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4/c12-3-6-16-10(8-13)7-11(15-16)9-1-4-14-5-2-9/h1-2,4-5,7H,3,6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTNLSDKHHIXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



